2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
The compound 2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic molecule that features a combination of pyrimidine, thiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and nitriles under basic conditions.
Introduction of the thiazole ring: This involves the cyclization of thioamides with α-haloketones.
Coupling of the pyrimidine and thiazole moieties: This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Sulfoxides and sulfones: from oxidation reactions.
Primary amines: from reduction of the nitrile group.
Halogenated or nitrated derivatives: from substitution reactions.
Scientific Research Applications
2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-CYANO-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE
- 2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)PROPIONAMIDE
Uniqueness
The uniqueness of 2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for various applications in medicinal chemistry and biological research.
Properties
Molecular Formula |
C24H19N5O3S2 |
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Molecular Weight |
489.6 g/mol |
IUPAC Name |
2-[[5-cyano-4-(3-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C24H19N5O3S2/c1-14-20(15-7-4-3-5-8-15)27-24(34-14)26-19(30)13-33-23-28-21(18(12-25)22(31)29-23)16-9-6-10-17(11-16)32-2/h3-11H,13H2,1-2H3,(H,26,27,30)(H,28,29,31) |
InChI Key |
IWLHANDKWXXWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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